2-Amino-4,6-diiodopyrimidine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4,6-diiodopyrimidin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3I2N3/c5-2-1-3(6)9-4(7)8-2/h1H,(H2,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCXYZQGKUXCZLR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(N=C1I)N)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3I2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50587376 | |
| Record name | 4,6-Diiodopyrimidin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50587376 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.90 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
861031-48-3 | |
| Record name | 4,6-Diiodopyrimidin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50587376 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Mechanistic Investigations of 2 Amino 4,6 Diiodopyrimidine
Direct Iodination Strategies for Pyrimidine (B1678525) Ring Functionalization
The direct introduction of iodine to the pyrimidine ring is a key method for synthesizing 2-Amino-4,6-diiodopyrimidine. This approach relies on electrophilic substitution, where the electron-rich nature of the pyrimidine ring, enhanced by the activating amino group, facilitates the reaction.
Optimization of Reaction Conditions for Regioselective Diiodination (e.g., Stoichiometry, Solvent Effects, Temperature Control, Oxidizing Agents)
The regioselective synthesis of this compound is highly sensitive to reaction conditions. The process typically involves using elemental iodine as the iodinating agent, which requires an oxidizing agent to generate a more potent electrophilic iodine species. Common oxidants include hydrogen peroxide (H₂O₂) or sodium hypochlorite (B82951) (NaOCl). The reaction medium can be either aqueous or an organic solvent, chosen based on the solubility of the reactants and its influence on regioselectivity.
Temperature control is a critical parameter to ensure selective substitution at the C-4 and C-6 positions, preventing over-iodination or degradation of the pyrimidine ring. While specific optimal temperatures are often proprietary, mild heating is generally applied. The concentration of the oxidizing agent must also be carefully managed, as excess can lead to ring degradation.
Alternative and environmentally conscious methods have also been explored. One such approach involves the mechanical grinding of pyrimidine derivatives with solid iodine and silver nitrate (B79036) (AgNO₃) under solvent-free conditions, offering high yields in a short reaction time. nih.gov The choice of the activating salt is crucial, with silver-containing salts like AgNO₃ showing superior catalytic efficiency compared to others like Ag₂SO₄, NaNO₃, and NaNO₂. nih.gov
Table 1: Optimization of Reaction Conditions for Diiodination
| Parameter | Condition/Reagent | Role/Effect | Source(s) |
|---|---|---|---|
| Iodinating Agent | Elemental Iodine (I₂) | Source of iodine for electrophilic substitution. | |
| Oxidizing Agent | Hydrogen Peroxide (H₂O₂), Sodium Hypochlorite (NaOCl) | Generates electrophilic iodine species (e.g., HOI). nih.gov | nih.gov |
| Silver Nitrate (AgNO₃) | Acts as a Lewis acid to generate electrophilic iodine species in solvent-free methods. nih.gov | nih.gov | |
| Solvent | Aqueous or Organic Solvents | Affects solubility and can influence regioselectivity. | |
| Temperature | Controlled, mild heating | Critical for selectivity, preventing side reactions and degradation. | |
| Stoichiometry | Controlled oxidant concentration | Excess oxidant can lead to ring degradation. |
Elucidation of Mechanistic Pathways for Electrophilic Substitution at Pyrimidine Positions 4 and 6
The pyrimidine ring is inherently electron-deficient, which typically makes electrophilic aromatic substitution difficult. wikipedia.org However, the presence of an activating group, such as the amino group at C-2, increases the electron density of the ring, facilitating electrophilic attack. The positions most susceptible to electrophilic substitution on the pyrimidine ring are C-2, C-4, C-5, and C-6. The C-5 position is generally the most reactive site for electrophilic substitution in unsubstituted pyrimidine. wikipedia.org
In the case of 2-aminopyrimidine (B69317), the amino group directs the substitution to the C-4 and C-6 positions. The mechanism involves the generation of an electrophilic iodine species, such as the iodonium (B1229267) ion (I⁺) or hypoiodous acid (HOI), from the reaction of molecular iodine with an oxidizing agent. nih.gov This electrophile is then attacked by the electron-rich pyrimidine ring, leading to the formation of a sigma complex intermediate. Subsequent deprotonation restores the aromaticity of the ring, resulting in the iodinated product. The reaction proceeds via a substitution mechanism where hydrogen atoms at the 4 and 6 positions are replaced by iodine atoms. In cases where the starting material is a dihydroxy- or dichloro-pyrimidine, the mechanism involves nucleophilic substitution where hydroxyl or chloro groups are replaced.
Role of the 2-Amino Group in Directing Iodination Selectivity
The 2-amino group plays a crucial role in the synthesis of this compound by both activating the ring and directing the regioselectivity of the iodination. As an electron-donating group, it increases the nucleophilicity of the pyrimidine ring, making it more susceptible to attack by electrophiles.
This activating effect is essential to overcome the inherent electron-deficient nature of the pyrimidine heterocycle. wikipedia.org Furthermore, the 2-amino group directs the incoming electrophile preferentially to the C-4 and C-6 positions, which are ortho and para to the amino group, respectively. This directive influence ensures the formation of the desired this compound isomer while minimizing the production of other regioisomers, such as the 5-iodo derivative. This selectivity is a key factor in achieving a clean reaction profile with high purity of the target compound.
Comparative Analysis of Halogenation Techniques for 2-Aminopyrimidine Derivatives
Understanding the synthesis of this compound is enhanced by comparing it with other halogenation methods, particularly chlorination, and by examining the use of common precursors.
Contrasting Iodination with Chlorination Methods (e.g., Using Phosphorus Oxychloride)
The synthesis of 2-amino-4,6-dichloropyrimidine (B145751), a closely related analog, offers a valuable point of comparison. This compound is a significant intermediate for pharmaceuticals and agrochemicals. google.com The most common method for its synthesis involves the reaction of 2-amino-4,6-dihydroxypyrimidine (B16511) with a chlorinating agent, typically phosphorus oxychloride (POCl₃). google.comnih.govgoogle.com
The key differences lie in the reagents and reaction media. While direct iodination uses iodine with a separate oxidizing agent in an aqueous or organic solvent, chlorination often employs POCl₃ as both the reagent and the solvent. google.com To neutralize the hydrochloric acid byproduct generated during chlorination, an acid-trapping agent like triethylamine (B128534) or N,N-dimethylaniline is often required. google.comgoogle.com In contrast, the direct iodination of 2-aminopyrimidine does not typically necessitate an acid-trapping agent. The reaction temperatures for chlorination with POCl₃ are generally in the range of 20–80 °C, with some processes running at reflux (around 107 °C). google.comgoogle.com
Table 2: Comparative Analysis of Iodination vs. Chlorination of 2-Aminopyrimidine Derivatives
| Feature | Iodination (to this compound) | Chlorination (to 2-Amino-4,6-dichloropyrimidine) | Source(s) |
|---|---|---|---|
| Starting Material | 2-Aminopyrimidine or 2-Amino-4,6-dihydroxypyrimidine | 2-Amino-4,6-dihydroxypyrimidine | google.com |
| Halogenating Agent | Iodine (I₂) with an oxidant (e.g., H₂O₂) | Phosphorus oxychloride (POCl₃) | google.com |
| Solvent/Medium | Aqueous or organic solvents | POCl₃ can act as both reagent and solvent; no additional solvent needed. | google.com |
| Acid Scavenger | Not typically required. | Triethylamine or N,N-dimethylaniline is often used. | google.com |
| Temperature | Controlled mild heating. | 20–80 °C, up to reflux (~107 °C). | google.comgoogle.com |
| Isolation | Recrystallization, filtration. | Distillation of excess POCl₃, aqueous work-up, and pH adjustment. | google.com |
Synthesis from 2-Amino-4,6-dihydroxypyrimidine Precursors
2-Amino-4,6-dihydroxypyrimidine is a versatile and common precursor for the synthesis of 4,6-dihalogenated 2-aminopyrimidines. google.comnih.gov This precursor is itself typically synthesized through the condensation of guanidine (B92328) with a malonic acid diester, such as dimethyl malonate or diethyl malonate, under basic conditions using sodium methoxide (B1231860) or sodium ethoxide. nih.govchemicalbook.comchemicalbook.com
The conversion of 2-amino-4,6-dihydroxypyrimidine to its dichloro analog is well-documented. The process involves treating the dihydroxy compound with an excess of phosphorus oxychloride (POCl₃). google.comgoogle.comgoogle.com The reaction can be optimized by controlling the molar ratio of POCl₃ to the pyrimidine precursor (typically 2.8:1 to 5:1) and by using an amine base as an acid scavenger. google.comgoogle.com
While less commonly detailed, the synthesis of this compound can also conceptually start from the dihydroxy precursor. The mechanism would involve the substitution of the hydroxyl groups at the C-4 and C-6 positions with iodine. This highlights the utility of 2-amino-4,6-dihydroxypyrimidine as a foundational building block for accessing various halogenated pyrimidine derivatives.
Advanced Synthetic Routes and Process Development
The development of efficient and scalable synthetic methods is crucial for the practical application of this compound. Researchers have explored various advanced strategies to improve yield, purity, and environmental sustainability.
Multi-component Reactions for Pyrimidine Core Assembly
Multi-component reactions (MCRs) offer a powerful and atom-economical approach to constructing complex molecules like pyrimidines in a single step. frontiersin.orgtcichemicals.com These reactions involve the combination of three or more starting materials to form a product that incorporates most or all of the atoms of the reactants. tcichemicals.com While specific MCRs for the direct synthesis of this compound are not extensively documented, the principles of MCRs are applied to the synthesis of related pyrimidine scaffolds.
A common strategy for pyrimidine synthesis is the Biginelli reaction, a three-component condensation of an aldehyde, a β-ketoester, and urea (B33335) or thiourea. tcichemicals.com A Biginelli-inspired method has been used to produce 2-amino-4,6-disubstituted pyrimidine-5-carbonitriles. nih.gov This approach involves the one-pot reaction of α-cyanoketones, carboxaldehydes, and guanidines, yielding the desired pyrimidines in moderate to excellent yields. nih.gov
Another relevant MCR is the synthesis of 2-amino-4-oxo-6-aryl-tetrahydropyrimidine-5-carbonitrile derivatives. This involves a three-component condensation of aromatic aldehydes, ethyl cyanoacetate, and guanidine nitrate, catalyzed by piperidine (B6355638) in an aqueous medium. scholarsresearchlibrary.com This method is noted for its simplicity, efficiency, and high yields. scholarsresearchlibrary.com The reaction proceeds through the formation of an arylmethylene ethylcyanoacetate intermediate, followed by cyclization with guanidine. scholarsresearchlibrary.com
The following table summarizes a generalized multi-component reaction for the synthesis of a pyrimidine core, which could be a precursor to this compound.
Table 1: Generalized Multi-component Reaction for Pyrimidine Synthesis
| Reactant A | Reactant B | Reactant C | Catalyst | Product |
|---|---|---|---|---|
| Aldehyde | Active Methylene (B1212753) Compound (e.g., Malononitrile, Ethyl Cyanoacetate) | Guanidine derivative | Base (e.g., Piperidine, Sodium Ethoxide) or Acid | Substituted 2-Aminopyrimidine |
Microwave-Assisted Synthetic Approaches
Microwave-assisted synthesis has emerged as a valuable tool for accelerating organic reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. researchgate.net This technology has been successfully applied to the synthesis of various pyrimidine derivatives.
For instance, a two-step microwave-assisted process has been developed for the synthesis of 2-amino-4,6-diarylpyrimidine derivatives. rsc.org This method involves the aldol (B89426) condensation of benzaldehydes and acetophenones to form chalcone (B49325) intermediates, followed by a ring-closure condensation with guanidine hydrochloride under microwave irradiation. rsc.org
In another application, 2-amino-4-chloro-pyrimidine derivatives have been synthesized using microwave irradiation. nih.gov The reaction of 2-amino-4,6-dichloropyrimidine with various substituted amines in the presence of triethylamine under microwave heating (120–140 °C for 15–30 minutes) provides the desired products. nih.govmdpi.com This highlights the potential for microwave-assisted methods in the functionalization of pre-existing pyrimidine rings.
The synthesis of 1H-pyrrol-3-oles from 2-amino acid-derived enamines has also been significantly improved by using microwave irradiation, with yields increasing from 23% under conventional conditions to 86% with microwave assistance. mdpi.com This demonstrates the general utility of microwave heating in heterocyclic synthesis.
The following table compares conventional and microwave-assisted synthesis for a generic pyrimidine derivative.
Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis
| Parameter | Conventional Heating | Microwave-Assisted Synthesis |
|---|---|---|
| Reaction Time | Hours to days | Minutes to hours nih.gov |
| Yield | Moderate to good | Often higher researchgate.netmdpi.com |
| Energy Efficiency | Lower | Higher |
| Side Reactions | More prevalent | Often reduced |
| Temperature Control | Less precise | More precise |
Control and Monitoring of Synthetic Efficiency and Purity
Ensuring the efficiency of the synthesis and the purity of the final product is paramount. The direct iodination of 2-aminopyrimidine is a common route to this compound. This process typically utilizes elemental iodine with an oxidizing agent like hydrogen peroxide (H₂O₂) or sodium hypochlorite (NaOCl) in an aqueous or organic solvent.
Key parameters that require careful control include:
Temperature: Controlling the reaction temperature is critical to ensure selective iodination at the 4 and 6 positions and to prevent over-iodination or degradation of the pyrimidine ring.
Oxidizing Agent Concentration: The concentration of the oxidant must be carefully managed, as excess can lead to the degradation of the pyrimidine ring.
Solvent Choice: The solvent is selected based on the solubility of the reactants and its ability to control regioselectivity.
The progress of the reaction and the purity of the product are typically monitored using techniques such as Thin-Layer Chromatography (TLC). scholarsresearchlibrary.commdpi.com Spectroscopic methods like Nuclear Magnetic Resonance (NMR) and UV-Vis spectroscopy can confirm the selective di-iodination and identify the structure of the product.
For isolation and purification, common laboratory techniques include recrystallization from suitable solvents, filtration, and chromatography. On an industrial scale, continuous flow reactors may be used to improve reaction control and safety, along with optimizing reagent molar ratios to maximize yield and minimize waste.
A comparison with the synthesis of the analogous 2-amino-4,6-dichloropyrimidine reveals some key differences in the synthetic approach. The chlorination often uses phosphorus oxychloride (POCl₃) as both the reagent and the solvent, whereas iodination requires a separate oxidizing agent and solvent system.
The following table outlines the key aspects of controlling the synthesis of this compound.
Table 3: Control and Monitoring of this compound Synthesis
| Parameter | Control Method | Monitoring Technique |
|---|---|---|
| Temperature | Heating/cooling baths, automated reactor systems | Thermocouples |
| Reagent Concentration | Precise addition of reagents, stoichiometry control | In-situ probes (e.g., IR, Raman) |
| Reaction Progress | Timed sampling | Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC) chemicalbook.com |
| Product Purity | Recrystallization, chromatography | NMR Spectroscopy, Mass Spectrometry, Elemental Analysis mdpi.com |
Chemical Reactivity and Derivatization Studies of 2 Amino 4,6 Diiodopyrimidine
Nucleophilic Aromatic Substitution (SNAr) Reactions at the Iodine-Substituted Positions
The electron-deficient nature of the pyrimidine (B1678525) ring, further enhanced by the two electronegative iodine atoms, facilitates nucleophilic aromatic substitution (SNAr) reactions at the C4 and C6 positions. academie-sciences.fr These positions are activated towards attack by various nucleophiles, allowing for the displacement of the iodide leaving groups.
Replacement of Iodine Atoms with Various Nucleophiles (e.g., Amines, Azides, Cyanides)
The iodine atoms on 2-Amino-4,6-diiodopyrimidine can be readily displaced by a range of nucleophiles. The high reactivity of the C-I bonds allows for substitutions that are fundamental in building more complex molecular architectures. While specific studies on the diiodo- compound are limited, the reactivity patterns are well-established for the analogous and extensively studied 2-amino-4,6-dichloropyrimidine (B145751), providing a strong basis for predicting its chemical behavior. mdpi.com
Common nucleophiles employed in these SNAr reactions include:
Amines: A wide variety of primary and secondary amines, including aliphatic, aromatic (anilines), and benzylamines, can be used to displace the iodine atoms, forming 2,4-diamino- or 2,4,6-triamino-pyrimidine derivatives. These reactions are typically carried out by heating the pyrimidine substrate with the amine, often in a solvent like ethanol (B145695) and in the presence of a base such as triethylamine (B128534) to neutralize the hydroiodic acid byproduct. mdpi.com
Azides: Reagents like sodium azide (B81097) can be used to introduce the azido (B1232118) group, which serves as a versatile functional handle for further transformations, such as reduction to an amine or participation in click chemistry. These reactions are generally performed in polar aprotic solvents like DMF.
Cyanides: The displacement of iodine with a cyanide source, such as potassium cyanide, provides a route to cyanopyrimidine derivatives. These can be further hydrolyzed to carboxylic acids or reduced to aminomethyl groups, expanding the synthetic utility of the scaffold.
The general conditions for these reactions involve the use of polar solvents to facilitate the formation of the charged Meisenheimer complex intermediate, a key step in the SNAr mechanism. academie-sciences.fr
Table 1: Representative Nucleophilic Aromatic Substitution Reactions
| Nucleophile | Reagent Example | Expected Product | Typical Conditions |
|---|---|---|---|
| Amine | R-NH₂ (e.g., Aniline) | 2-Amino-4-iodo-6-(phenylamino)pyrimidine | Ethanol, Reflux, Base (e.g., Triethylamine) mdpi.com |
| Azide | Sodium Azide (NaN₃) | 2-Amino-4-azido-6-iodopyrimidine | Polar solvent (e.g., DMF) |
| Cyanide | Potassium Cyanide (KCN) | 2-Amino-4-cyano-6-iodopyrimidine | Polar solvent |
Regioselective Functionalization and Sequential Substitution Patterns
Due to the symmetrical nature of this compound, the initial nucleophilic attack can occur at either the C4 or C6 position with equal probability, yielding a monosubstituted product. The introduction of the first nucleophile alters the electronic properties of the pyrimidine ring, which in turn influences the reactivity of the remaining iodine atom. mdpi.com This electronic modulation allows for regioselective and sequential substitution.
For instance, after the first substitution with an amine, the resulting 2,4-diamino-6-iodopyrimidine (B2689892) is generally less reactive towards further nucleophilic attack than the starting diiodo compound. This deactivation allows for the isolation of the monosubstituted product by controlling the stoichiometry of the nucleophile. Subsequently, a different, more reactive nucleophile or more forcing reaction conditions can be employed to replace the second iodine atom, leading to the synthesis of unsymmetrically substituted pyrimidines. This stepwise approach is a powerful strategy for creating diverse and complex pyrimidine-based molecules. mdpi.com
Cross-Coupling Reactions for Carbon-Carbon Bond Formation
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds, and this compound serves as an excellent substrate for these transformations due to the high reactivity of aryl iodides in such reactions. researchgate.net
Suzuki-Miyaura Coupling for Aryl-Pyrimidine Linkages
The Suzuki-Miyaura coupling reaction is one of the most versatile methods for creating aryl-aryl or aryl-heteroaryl bonds. this compound can be effectively coupled with various aryl or heteroaryl boronic acids (or their corresponding esters) to yield 2-amino-4,6-diarylpyrimidines. googleapis.com These reactions are typically catalyzed by a palladium(0) species, which can be generated in situ from a palladium(II) precatalyst like palladium(II) acetate (B1210297) or introduced directly as a complex such as Tetrakis(triphenylphosphine)palladium(0). academie-sciences.frfishersci.es A base, commonly sodium carbonate or potassium carbonate, is required to facilitate the transmetalation step of the catalytic cycle. academie-sciences.fr The higher reactivity of the C-I bond compared to C-Br or C-Cl bonds allows these couplings to proceed under relatively mild conditions. fishersci.es
Table 2: Typical Conditions for Suzuki-Miyaura Coupling
| Component | Example | Role |
|---|---|---|
| Pyrimidine Substrate | This compound | Electrophile |
| Boron Reagent | Arylboronic acid (Ar-B(OH)₂) | Nucleophile source |
| Catalyst | Pd(PPh₃)₄ or Pd(OAc)₂/Ligand | Catalyzes C-C bond formation |
| Base | Na₂CO₃ or K₂CO₃ | Activates boronic acid |
| Solvent | Toluene/Ethanol mixture, Dioxane/Water | Reaction medium |
Heck Coupling for Alkenyl-Pyrimidine Derivatives
The Heck reaction provides a method for the vinylation of aryl halides, forming a new carbon-carbon bond between the aryl group and an alkene. mdpi.com this compound is a suitable substrate for Heck coupling, reacting with various alkenes in the presence of a palladium catalyst and a base to produce 2-amino-4-alkenyl-6-iodopyrimidines or 2-amino-4,6-dialkenylpyrimidines. researchgate.net
The reaction typically involves a palladium(II) acetate catalyst, often with a phosphine (B1218219) ligand, and a base such as triethylamine. The alkene partner can range from simple olefins to more functionalized ones like acrylates. The regioselectivity of the addition to the alkene is a key aspect of the Heck reaction, and like the Suzuki-Miyaura coupling, the high reactivity of the C-I bond is advantageous. diva-portal.org
Transformations Involving the 2-Amino Group
The exocyclic amino group at the C2 position is also a site for chemical modification, although it is generally less reactive in substitution reactions than the halogenated positions. The lone pair of electrons on the nitrogen atom imparts nucleophilic and basic character to the molecule. physicsandmathstutor.com
Oxidation Reactions to Nitro Derivatives
The amino group on the pyrimidine ring can be chemically transformed through oxidation. In principle, the oxidation of the amino group in this compound can lead to the formation of the corresponding nitro derivative, 2-nitro-4,6-diiodopyrimidine. This type of transformation is a known process in aromatic chemistry, often carried out using specific oxidizing agents. However, detailed studies specifying the reagents and conditions for the successful oxidation of this compound to its nitro counterpart are not extensively documented in the available literature. The presence of highly reactive iodine atoms may complicate this reaction, potentially leading to side reactions or degradation of the pyrimidine ring under harsh oxidative conditions.
Reduction Reactions to Amine Derivatives
While this compound already possesses an amino group, the term "reduction to amine derivatives" in a broader context can refer to the reduction of other functional groups on the molecule or on derivatives of the parent compound. For instance, if the amino group were first oxidized to a nitro group as discussed above, a subsequent reduction would regenerate an amine functionality. The search results confirm that the amino group can undergo reduction reactions, which typically implies the reduction of a derivative, such as a nitro or nitroso compound, back to an amine.
Acylation and Alkylation of the Amino Group
The exocyclic amino group at the C-2 position of the pyrimidine ring is nucleophilic and readily undergoes acylation and alkylation reactions. These reactions are fundamental for modifying the compound's properties and for building more complex molecular architectures.
Acylation: The reaction with acylating agents such as acyl chlorides or anhydrides introduces an acyl group onto the amino moiety, forming an amide. This is a common strategy to protect the amino group or to introduce specific functionalities. For instance, formylation can yield a formamido derivative. google.com The acylation of related 2-aminopyrimidine (B69317) structures is well-established, proceeding by nucleophilic attack of the amino group on the carbonyl carbon of the acylating agent. rsc.org
Alkylation: Similarly, alkylating agents can introduce alkyl groups to the amino function. For example, reaction with dimethylformamide can lead to the formation of a [(dimethylamino)methylene]amino group. google.com These modifications can influence the electronic properties and steric hindrance around the amino group, which can be crucial for subsequent reactions or for tuning the biological activity of the resulting derivatives. nih.gov
Table 1: Examples of Acylation and Alkylation Reactions on the 2-Amino Group This table is illustrative of the reaction types based on derivatives.
| Reaction Type | Reagent Class | Product Functional Group | Reference |
|---|---|---|---|
| Acylation | Formylating agents | Formamido | google.com |
| Acylation | Acyl Halides | Amide | rsc.org |
| Alkylation | Alkyl Halides | Substituted Amine | google.com |
| Specialized | Dimethylformamide | [(Dimethylamino)methylene]amino | google.com |
Cyclization and Annulation Reactions to Construct Fused Heterocyclic Systems
This compound is a valuable precursor for the synthesis of fused heterocyclic systems. Both the amino group and the iodine atoms can participate in cyclization and annulation reactions, leading to the formation of bicyclic and polycyclic structures. Annulation refers specifically to the process of building a new ring onto an existing one. masterorganicchemistry.com
The 2-aminopyrimidine moiety contains a dual nucleophilic system (the exocyclic amino nitrogen and the endocyclic ring nitrogen), which is a classic structural motif for constructing fused five- or six-membered rings. sioc-journal.cn Reactions with bifunctional electrophiles can lead to the formation of fused systems like imidazo[1,2-a]pyrimidines and pyrido[1,2-a]pyrimidines. sioc-journal.cn
The iodine atoms at positions 4 and 6 are excellent leaving groups in nucleophilic aromatic substitution (SNAr) reactions and are key participants in transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). These coupling reactions can be used to introduce side chains that subsequently undergo intramolecular cyclization to form a new ring fused to the pyrimidine core.
For example, a common strategy involves a coupling reaction to attach a group containing a nucleophile (like an amine or alcohol), which then attacks a position on the pyrimidine ring or an adjacent side chain to close the ring. The synthesis of fused heterocycles is a significant area of medicinal chemistry, as these scaffolds are present in many biologically active compounds. mdpi.combeilstein-journals.orgsioc-journal.cn While specific examples starting directly from this compound are sparse, the reactivity patterns of analogous 2-amino-4,6-dihalopyrimidines are well-documented, showing their utility in creating fused systems. nih.gov
Table 2: Strategies for Fused Ring Synthesis from 2-Aminodihalopyrimidine Scaffolds
| Reaction Strategy | Key Reactants/Conditions | Resulting Fused System (Example) | Reference |
|---|---|---|---|
| Intramolecular Cyclization | Bifunctional electrophiles | Imidazo[1,2-a]pyrimidine | sioc-journal.cn |
| Cross-Coupling followed by Cyclization | Organoboronic acids (Suzuki), Terminal alkynes (Sonogashira) | Fused pyridines, pyrroles, etc. | |
| Condensation Reactions | α-Cyanoketones, Aldehydes | Substituted Pyrimidines | nih.gov |
| Annulation via tert-amino effect | Active methylene (B1212753) compounds | Fused quinolizines | beilstein-journals.org |
Spectroscopic Characterization and Advanced Computational Analyses
Comprehensive Spectroscopic Characterization of 2-Amino-4,6-diiodopyrimidine and its Derivatives
Spectroscopic techniques are fundamental in confirming the identity and purity of this compound and its analogues. These methods probe the interactions of molecules with electromagnetic radiation, yielding data that is characteristic of specific structural features.
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.
For pyrimidine (B1678525) derivatives, ¹H NMR spectra typically show characteristic signals for the protons on the pyrimidine ring and any substituents. For instance, in 2-amino-4,6-disubstituted pyrimidines, the proton at the 5-position usually appears as a singlet. mdpi.comsemanticscholar.org The amino group protons often present as a broad singlet. mdpi.comsemanticscholar.org
In the case of 2-Amino-4,6-dimethylpyrimidine (B23340), the ¹H NMR spectrum shows a singlet for the C5-proton and another singlet for the six protons of the two methyl groups. arabjchem.org The ¹³C NMR spectrum of this derivative reveals distinct signals for the methyl carbons, the C5 carbon, and the C2, C4, and C6 carbons of the pyrimidine ring. nih.govchemicalbook.com For 2-Amino-4,6-dimethoxypyrimidine (B117758), the methoxy (B1213986) protons give a characteristic singlet in the ¹H NMR spectrum. nih.govchemicalbook.com
Table 1: Representative ¹H NMR and ¹³C NMR Data for 2-Aminopyrimidine (B69317) Derivatives
| Compound | Solvent | ¹H NMR (ppm) | ¹³C NMR (ppm) |
| 2-Amino-4,6-dimethylpyrimidine | DMSO-d₆ | 2.28 (s, 6H, CH₃), 6.68 (s, 1H, ArH), 7.64-7.66 (m, 2H, NH, C-CH(O)-N) | 23.91, 85.01, 112.43, 124.14, 124.91, 127.76, 130.55, 134.71, 146.66, 161.17, 169.56 |
| 2-Amino-4,6-dimethoxypyrimidine | Not Specified | 3.84 (s, 6H, OCH₃), 6.94-6.97 (m, 4H, ArH), 7.46-7.49 (m, 4H, ArH) | 55.3, 114.2, 127.7, 133.5, 158.7 |
| 2-Amino-4,6-dichloropyrimidine (B145751) | Not Specified | Not specified | Not specified |
Data is compiled from various sources and may be for derivatives or related structures. arabjchem.orgnih.govchemicalbook.comnih.govchemicalbook.com
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is crucial for determining the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.
The mass spectrum of a 2-aminopyrimidine derivative will typically show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. rasayanjournal.co.in For halogenated compounds like this compound, the isotopic pattern of the halogens can be a key identifier. For instance, compounds containing chlorine show characteristic M+2 peaks due to the presence of ³⁵Cl and ³⁷Cl isotopes. mdpi.com Although iodine is monoisotopic, its presence would be clearly indicated by the high mass of the molecular ion.
The fragmentation of these molecules under mass spectrometric conditions can provide further structural clues. Common fragmentation pathways may involve the loss of substituents or cleavage of the pyrimidine ring. For example, in 2-amino-4,6-diarylpyrimidines, fragmentation can lead to ions corresponding to the aryl groups and the pyrimidine core. rasayanjournal.co.in
Table 2: Mass Spectrometry Data for Selected 2-Aminopyrimidine Derivatives
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Mass Spectral Peaks (m/z) |
| 2-Amino-4,6-diphenylpyrimidine | C₁₆H₁₃N₃ | 247.30 | 247, 232, 170, 164, 155, 87 rasayanjournal.co.in |
| 2-Amino-4,6-dichloropyrimidine | C₄H₃Cl₂N₃ | 163.99 | 163, 128, 67 nih.gov |
| 2-Amino-4,6-dimethylpyrimidine | C₆H₉N₃ | 123.16 | 123 nih.gov |
| 2-Amino-4,6-dimethoxypyrimidine | C₆H₉N₃O₂ | 155.15 | Not specified |
Data compiled from various sources. nih.govrasayanjournal.co.innih.gov
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
In this compound and its derivatives, characteristic IR absorption bands would be expected for the amino group (N-H stretching and bending), the pyrimidine ring (C=C and C=N stretching), and the carbon-halogen bonds (C-I stretching).
The N-H stretching vibrations of the amino group in primary aromatic amines typically appear as two bands in the region of 3550–3350 cm⁻¹. asianpubs.org The N-H bending, or scissoring, mode is usually observed between 1650 and 1590 cm⁻¹. asianpubs.org The stretching vibrations of the pyrimidine ring are expected in the 1600-1400 cm⁻¹ region. rasayanjournal.co.in The C-I stretching vibrations occur at lower frequencies, typically below 600 cm⁻¹.
For example, in 2-amino-4,6-diarylpyrimidines, N-H stretching bands are observed around 3340-3490 cm⁻¹ and 3190-3300 cm⁻¹, while C=N and C=C stretching vibrations appear in the 1640-1530 cm⁻¹ range. rasayanjournal.co.in The IR spectrum of 2-amino-4,6-dichloropyrimidine shows N-H stretching bands at 3470, 3390, and 3200 cm⁻¹, with the NH₂ scissoring mode at 1650 cm⁻¹. asianpubs.org
Table 3: Key Infrared Absorption Frequencies for 2-Aminopyrimidine Derivatives
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
| Amino (N-H) | Asymmetric & Symmetric Stretch | 3550 - 3350 asianpubs.org |
| Amino (N-H) | Bending (Scissoring) | 1650 - 1590 asianpubs.org |
| Pyrimidine Ring (C=C, C=N) | Stretching | 1600 - 1400 rasayanjournal.co.in |
| Carbon-Iodine (C-I) | Stretching | < 600 |
Data compiled from various sources. rasayanjournal.co.inasianpubs.org
UV-Visible spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy orbitals. The resulting spectrum provides information about the electronic structure and conjugation within the molecule.
The UV-Vis spectrum of pyrimidine derivatives typically exhibits absorption bands arising from π → π* and n → π* electronic transitions. mdpi.comscirp.org The position and intensity of these bands are influenced by the substituents on the pyrimidine ring. The presence of an amino group and iodine atoms in this compound would be expected to cause a bathochromic (red) shift of the absorption maxima compared to unsubstituted pyrimidine due to the extension of the conjugated system and the electronic effects of the substituents.
For instance, the UV-Vis spectrum of a reaction mixture containing bromide and an oxidizing agent showed a peak at 394 nm, indicating the formation of bromine, while other bromine species absorb at different wavelengths. researchgate.net This highlights how UV-Vis can be used to monitor reactions. In a study of 2-amino-4-methylpyridinium 2-chloro 4-nitro benzoate (B1203000), the lower cutoff wavelength was observed at 318 nm, attributed to an n → π* transition. scirp.org
Infrared (IR) Spectroscopy for Functional Group Identification
X-ray Crystallographic Analysis of Crystalline Forms and Co-crystals
X-ray crystallography is a powerful technique for determining the three-dimensional arrangement of atoms in a crystalline solid. This method provides precise information on bond lengths, bond angles, and intermolecular interactions, which is crucial for understanding the solid-state properties of a compound.
The crystal structures of numerous pyrimidine derivatives have been determined, revealing details about their molecular geometry and packing in the solid state. iucr.orgbenthamdirect.comnih.govresearchgate.net For example, the crystal structure of 3-((4,6-dimethylpyrimidin-2-yl)amino)isobenzofuran-1(3H)-one was solved, showing it crystallizes in the triclinic space group P-1. arabjchem.org
A significant area of research involving pyrimidine derivatives is the formation of co-crystals. mdpi.com Co-crystals are crystalline solids composed of two or more different molecules in a stoichiometric ratio, held together by non-covalent interactions such as hydrogen bonding. mdpi.comresearchgate.net The formation of co-crystals can alter the physicochemical properties of a drug, such as its solubility and stability. researchgate.net 2-Amino-4,6-dimethoxypyrimidine and 2-Amino-4,6-dimethylpyrimidine have been shown to form co-crystals with diclofenac (B195802). In the crystal structure of 2-amino-4,6-dimethoxypyrimidinium thiophene-2-carboxylate, the cation and anion interact through a pair of N—H⋯O hydrogen bonds, forming a characteristic ring motif. researchgate.net
While a specific crystal structure for this compound was not found in the search results, the extensive studies on related compounds provide a strong basis for predicting its likely solid-state behavior and its potential to form co-crystals.
Quantum Chemical Calculations and Molecular Modeling
Quantum chemical calculations and molecular modeling are computational techniques used to investigate the electronic structure, geometry, and properties of molecules. These methods can complement experimental data and provide insights that are difficult to obtain through experiments alone.
Density Functional Theory (DFT) is a widely used quantum chemical method for studying pyrimidine derivatives. nih.govresearchgate.netmdpi.com DFT calculations can be used to predict molecular geometries, vibrational frequencies (for comparison with IR spectra), NMR chemical shifts, and electronic properties such as HOMO-LUMO energy gaps and dipole moments. mdpi.comnih.govresearchgate.net For example, DFT calculations on 2-amino-4,6-diphenylnicotinonitriles provided insights into their electronic structure and fluorescence behavior. mdpi.com In another study, the bond lengths, bond angles, and torsion angles of pyrazolo[3,4-d]pyrimidines calculated at the B3LYP level of theory showed good correlation with experimental X-ray diffraction data. mdpi.com
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This is particularly relevant in drug design, where it can be used to model the interaction of a ligand with a biological target. Molecular docking studies on pyrazolo[3,4-d]pyrimidine derivatives have been used to investigate their interactions with DNA topoisomerase. mdpi.com
Hirshfeld surface analysis is another computational tool that can be derived from crystallographic data to visualize and quantify intermolecular interactions within a crystal. mdpi.com This analysis has been applied to pyrazolo[3,4-d]pyrimidines to reveal that H···H and C···H/H···C contacts are the major intermolecular interactions. mdpi.com
These computational approaches would be highly valuable for studying this compound, allowing for the prediction of its spectroscopic properties, the rationalization of its reactivity, and the exploration of its potential intermolecular interactions in co-crystals or with biological macromolecules.
Electronic Structure Investigations (e.g., HOMO-LUMO Analysis, Charge Distribution)
Electronic structure investigations are fundamental to understanding the reactivity and kinetic stability of a molecule. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactions. ossila.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. ossila.com The energy gap between HOMO and LUMO is a critical parameter for determining molecular reactivity; a smaller gap suggests higher reactivity. wuxibiology.com
A QSAR study on other pyrimidine derivatives highlighted that the LUMO value significantly affects the compound's activity, as it relates to the molecule's ability to accept electrons. dergipark.org.tr Calculations of charge distribution can identify nucleophilic and electrophilic sites, predicting how the molecule will interact with other reagents. The amino group at position 2 generally acts as an electron-donating group, activating the pyrimidine ring, while the iodine atoms are strong electron-withdrawing groups.
Table 1: Illustrative Electronic Properties of a Related Pyrimidine Derivative (Note: Data below is for 2-amino-4,6-diphenylnicotinonitriles and serves as an example of typical computational findings for this class of compounds.)
Conformational Analysis and Stability Predictions
Conformational analysis involves studying the different spatial arrangements of atoms in a molecule (conformers) and their relative energies. This analysis is key to understanding a molecule's flexibility and its preferred three-dimensional shape, which in turn dictates how it can interact with biological targets. For derivatives like this compound, the rotation around the bonds connecting the pyrimidine ring to any substituents would be a focus.
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). These simulations are instrumental in drug discovery for screening potential drug candidates and elucidating their mechanism of action at a molecular level.
Derivatives of 2-aminopyrimidine have been extensively studied using this method. For instance, molecular docking studies of 2-amino-4,6-diarylpyrimidines against ABL1 tyrosine kinase, a target for chronic myeloid leukemia, revealed that these compounds form stable hydrogen bonds and π–π linkages with crucial amino acid residues in the enzyme's active site. rsc.org Similarly, docking studies on 2-amino-4,6-disubstituted-pyrimidine-5-carbonitriles helped to interpret structure-activity relationships and guided the design of selective A1 adenosine (B11128) receptor antagonists. nih.govnih.gov
For this compound, docking simulations could predict its binding affinity and mode of interaction with various biological targets. The amino group is a key hydrogen bond donor, while the pyrimidine ring can participate in π-stacking interactions. The iodine atoms are significant as they can form halogen bonds, a type of noncovalent interaction that is increasingly recognized for its importance in ligand-protein binding.
Table 2: Example of Molecular Docking Results for a Pyrimidine Derivative Against ABL1 Kinase (Note: This data is illustrative, based on findings for 2-amino-4,6-diarylpyrimidines.)
Molecular Dynamics Simulations to Assess Complex Stability and Interactions
Molecular dynamics (MD) simulations provide detailed information about the time-dependent behavior of a molecular system. By simulating the movements of atoms and molecules over time, MD can assess the stability of a ligand-receptor complex, analyze conformational changes, and characterize the interactions that hold the complex together.
MD simulations have been used to confirm the stability of enzyme-ligand complexes involving 2-amino-4,6-diarylpyrimidine derivatives. rsc.org These simulations, often run over nanoseconds, can reveal fluctuations in structure and the persistence of key interactions, such as hydrogen bonds, identified in docking studies. For this compound, MD simulations would be a logical next step after docking to validate the stability of its predicted binding pose with a target protein. Parameters like the root mean square deviation (RMSD) of the ligand and protein backbone are monitored to ensure the complex remains stable throughout the simulation. academie-sciences.fr
Free Energy Perturbation (FEP) Simulations for Binding Affinity Prediction
Free Energy Perturbation (FEP) is a rigorous computational method used to calculate the difference in free energy between two states, such as the binding affinities of two different ligands to a protein. FEP simulations involve gradually "perturbing" or transforming one molecule into another in a series of steps, allowing for a precise calculation of the free energy change. This method is considered one of the more accurate techniques for predicting binding affinity. biorxiv.org
FEP simulations have been successfully used to interpret the structure-activity relationship trends for A1 and A2A adenosine receptors with a series of 2-amino-4,6-diarylpyrimidine-5-carbonitriles. nih.govnih.gov The results from these simulations provided a robust correlation with experimental data, guiding further optimization of the ligands. nih.gov Although computationally intensive, applying FEP to this compound and its analogs could provide highly accurate predictions of their binding potency to a specific target, offering a powerful tool for rational drug design. nih.gov
Biological Activities and Medicinal Chemistry Applications of 2 Amino 4,6 Diiodopyrimidine Derivatives
Anti-inflammatory Properties of Derived Compounds
Research has shown that derivatives of 2-aminopyrimidine (B69317) can effectively inhibit the production of nitric oxide (NO), a key mediator in inflammatory processes. While direct studies on 2-amino-4,6-diiodopyrimidine are limited, research on analogous 2-amino-4,6-dichloropyrimidines provides significant insights. A series of 5-substituted 2-amino-4,6-dichloropyrimidines were found to inhibit immune-activated NO production in mouse peritoneal cells. nih.govnih.gov
Notably, the 5-fluoro derivative, 5-fluoro-2-amino-4,6-dichloropyrimidine, was the most potent, with an IC₅₀ of 2 µM, surpassing the activity of the reference compounds. nih.govnih.gov Other derivatives with different substituents at the 5-position also showed significant, dose-dependent inhibition of NO production, with IC₅₀ values ranging from 9 to 36 µM. nih.govnih.gov These findings suggest that the 2-aminopyrimidine scaffold is a promising starting point for developing novel anti-inflammatory agents that target NO production. The effects of some of these derivatives were observed at concentrations as low as 2.5 µM. nih.gov In contrast, the 2-amino-4,6-dihydroxypyrimidine (B16511) counterparts did not show any NO-inhibitory activity. nih.govnih.gov
Table 1: Inhibition of Nitric Oxide (NO) Production by 5-Substituted 2-Amino-4,6-dichloropyrimidine (B145751) Derivatives
| Compound | Substituent at Position 5 | IC₅₀ (µM) for NO Inhibition |
|---|---|---|
| B12 | Fluoro | 2 |
| Other Derivatives | Alkyl, etc. | 9-36 |
Data sourced from studies on mouse peritoneal cells. nih.govnih.gov
Certain substituted pyrimidine (B1678525) derivatives have been found to exhibit a dual inhibitory effect on both nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2) production. google.com PGE2 is another critical mediator of inflammation, synthesized via the cyclooxygenase-2 (COX-2) pathway. google.comcymitquimica.com The ability to simultaneously reduce the production of both NO and PGE2 makes these compounds particularly interesting for the treatment of inflammatory diseases. google.com While specific data on this compound's direct effect on PGE2 is not detailed, the activity of related pyrimidine derivatives suggests a potential for this class of compounds to modulate pro-inflammatory pathways. google.com The key to this dual biological activity appears to be the nature of the substituent at the R₂ position of the pyrimidine ring. google.com
Inhibition of Nitric Oxide (NO) Production in Cellular Models
Anticancer Activity Research
Derivatives of the 2-aminopyrimidine scaffold have been extensively studied as kinase inhibitors, a major focus in modern cancer therapy.
ABL1 Tyrosine Kinase: A series of 2-amino-4,6-diarylpyrimidine derivatives have been synthesized and evaluated for their potential to inhibit ABL1 tyrosine kinase, a key target in chronic myeloid leukemia (CML). rsc.orgresearchgate.net In one study, a specific derivative, compound 1e , demonstrated significant inhibition of ABL1 tyrosine kinase with an IC₅₀ value of 3.35 ± 0.58 μM. rsc.orgresearchgate.net Molecular docking studies have further supported these findings, showing that these compounds can form stable interactions with key amino acid residues in the active site of the ABL1 kinase. rsc.org The development of such inhibitors is crucial, as oncogenic activation of Abl proteins is essential for their transforming activity. nih.gov
Cyclin-Dependent Kinases (CDKs): The 2-aminopyrimidine core is also a key feature in the design of inhibitors for cyclin-dependent kinases (CDKs), which are crucial regulators of the cell cycle. frontiersin.orgturkjps.org Overexpression of CDKs is linked to uncontrolled cell proliferation in various cancers. turkjps.org Researchers have designed and synthesized 2-aminopurine (B61359) derivatives, which share structural similarities with 2-aminopyrimidines, as potent CDK2 inhibitors. frontiersin.org One such derivative, compound 11l , exhibited a high inhibitory activity against CDK2 with an IC₅₀ of 19 nM. frontiersin.org Another study on (4-pyrazolyl)-2-aminopyrimidines identified a compound (17 ) with an even more potent CDK2 inhibition (IC₅₀ = 0.29 nM) and selectivity over other CDKs. nih.gov
Table 2: Kinase Inhibition by 2-Aminopyrimidine Derivatives
| Compound Class | Target Kinase | Example Compound | IC₅₀ |
|---|---|---|---|
| 2-Amino-4,6-diarylpyrimidines | ABL1 Tyrosine Kinase | 1e | 3.35 ± 0.58 μM |
| 2-Aminopurine Derivatives | Cyclin-Dependent Kinase 2 (CDK2) | 11l | 19 nM |
| (4-Pyrazolyl)-2-aminopyrimidines | Cyclin-Dependent Kinase 2 (CDK2) | 17 | 0.29 nM |
Data compiled from various in vitro kinase assays. rsc.orgresearchgate.netfrontiersin.orgnih.gov
Building on their kinase inhibition profiles, 2-aminopyrimidine derivatives have demonstrated significant cytotoxicity and antiproliferative effects against a range of cancer cell lines.
For instance, the same 2-amino-4,6-diarylpyrimidine derivative (1e ) that inhibited ABL1 kinase also showed considerable cytotoxicity against the human chronic myelocytic leukemia K562 cancer cell line, with an IC₅₀ value of 8.77 ± 0.55 μM. rsc.orgresearchgate.net In another study, novel 2-amino-4-aryl-pyrimidine derivatives of ursolic acid were synthesized, with one compound (7b ) exhibiting potent cytotoxic activity against MCF-7 (breast cancer) and HeLa (cervical cancer) cells, with IC₅₀ values of 0.48 ± 0.11 and 0.74 ± 0.13 μM, respectively. rsc.org Furthermore, a series of 2-amino-4,6-dihydropyrano[3,2-c]isochromene-3-carbonitrile derivatives were synthesized and tested, with some compounds showing notable toxicity, particularly against the MCF-7 cell line. nih.gov
Table 3: Cytotoxic Activity of 2-Aminopyrimidine Derivatives against Cancer Cell Lines
| Compound Class/Derivative | Cancer Cell Line | IC₅₀ |
|---|---|---|
| 2-Amino-4,6-diarylpyrimidine (1e ) | K562 (Chronic Myeloid Leukemia) | 8.77 ± 0.55 μM |
| 2-Amino-4-aryl-pyrimidine of ursolic acid (7b ) | MCF-7 (Breast Cancer) | 0.48 ± 0.11 μM |
| 2-Amino-4-aryl-pyrimidine of ursolic acid (7b ) | HeLa (Cervical Cancer) | 0.74 ± 0.13 μM |
Data from in vitro cytotoxicity assays (MTT assay). rsc.orgresearchgate.netrsc.org
Kinase Inhibition Profiles (e.g., ABL1 Tyrosine Kinase, Cyclin-Dependent Kinases)
Antiviral Potency and Mechanisms
The 2-aminopyrimidine scaffold has also been a foundation for the development of antiviral agents. Research has indicated that derivatives of 2-amino-4,6-dihydroxypyrimidines can exhibit antiviral activity by inhibiting the maturation of viral particles. Specifically, compounds derived from this structure have been shown to prevent the assembly of viral proteins into new virions. This unique mechanism of action makes them attractive candidates for the development of new antiviral drugs. nih.gov
While specific antiviral data for this compound is not extensively detailed in the provided context, the known antiviral properties of related pyrimidine derivatives, such as 2-amino-4,6-dichloropyrimidine against viruses like Herpes, Picorna, and Pox, highlight the potential of this chemical class. nih.gov The antiviral mechanism often involves targeting viral-specific enzymes or processes. For example, some nucleoside analogs, which can include modified pyrimidine rings, act as inhibitors of viral RNA-dependent RNA polymerase. nih.gov
Inhibition of Viral Particle Maturation and Assembly
Derivatives of the 2-aminopyrimidine scaffold have demonstrated notable antiviral properties by interfering with the critical processes of viral maturation and assembly. Early research identified that compounds such as 2-amino-4,6-dichloropyrimidine, a structural analogue of the diiodo variant, inhibit the replication of a wide array of viruses, including those from the Herpes, Picorna, and Pox groups. nih.gov The mechanism of action was reported to be the prevention of viral particle maturation, as viral proteins synthesized in the presence of the compound failed to assemble into new virions. nih.gov
This mechanism remains a key area of interest for developing new antiviral agents. nih.gov More recent studies have identified aminopyrimidine derivatives as potent inhibitors against multiple flaviviruses, such as Dengue virus (DENV), Zika virus (ZIKV), and Yellow Fever virus (YFV). acs.orgresearcher.life Five such compounds confirmed antiviral activity with EC₅₀ values ranging from 4.21 ± 0.14 to 37.51 ± 0.8 μM. researcher.lifenih.gov The molecular target for this activity is often a viral protease, like the NS3 protease (NS3pro), which is essential for processing the viral polyprotein into functional units—a crucial step in viral maturation. acs.orgnih.gov
Furthermore, the principle of inhibiting structural protein assembly has been applied to other viruses. For instance, a novel class of Hepatitis B Virus (HBV) inhibitors based on a 2-amino-N-(2,6-dichloropyridin-3-yl)acetamide structure was designed to disrupt capsid assembly. nih.gov These compounds were shown to have synergistic inhibitory effects when used in combination with other antiviral drugs like lamivudine. nih.gov The process of viral maturation, which involves the precise cleavage of viral polyproteins like Gag and the subsequent assembly of the mature capsid, is an essential step for virion infectivity and represents a valuable target for this class of inhibitors. mdpi.com
Enzyme Inhibition Studies (e.g., β-Glucuronidase Inhibition)
The 2-aminopyrimidine scaffold has been successfully utilized to develop potent enzyme inhibitors. A significant area of investigation is the inhibition of β-glucuronidase, an enzyme whose increased activity is linked to various pathologies, including certain cancers and infections. exlibrisgroup.comnih.govmdpi.com In one study, a series of twenty-seven 2-aminopyrimidine derivatives were synthesized from 2-amino-4,6-dichloropyrimidine and evaluated for their β-glucuronidase inhibitory activity. nih.govmdpi.com
Among the synthesized compounds, several displayed significant inhibitory potential. mdpi.com Notably, one derivative, compound 24 in the study, which features a piperazinyl substituent, demonstrated an IC₅₀ value of 2.8 ± 0.10 µM. nih.govmdpi.com This represented a substantial increase in potency compared to the standard inhibitor, D-saccharic acid 1,4-lactone, which has an IC₅₀ of 45.75 ± 2.16 µM. nih.govmdpi.com The findings underscore the potential of the 2-aminopyrimidine framework for creating highly effective enzyme inhibitors.
The table below summarizes the β-glucuronidase inhibitory activity of selected 2-aminopyrimidine derivatives from the study.
| Compound | Substituent at C-4 of Pyrimidine Ring | β-Glucuronidase IC₅₀ (µM) |
|---|---|---|
| Compound 24 | Piperazinyl | 2.8 ± 0.10 |
| Compound 25 | 4-Phenylpiperazinyl | Inactive |
| D-Saccharic acid 1,4-lactone (Standard) | - | 45.75 ± 2.16 |
Structure-Activity Relationship (SAR) Studies in this compound Scaffolds
Impact of Substituent Modifications at Pyrimidine Positions on Biological Efficacy
Structure-activity relationship (SAR) analyses of 2-aminopyrimidine derivatives have provided crucial insights into the features governing their biological effects. Modifications at positions 4, 5, and 6 of the pyrimidine ring significantly influence potency.
Positions 4 and 6: In studies of β-glucuronidase inhibitors derived from 2-amino-4,6-dichloropyrimidine, the nature of the amine substituent introduced at these positions is critical. The most potent compound featured a piperazinyl group, whereas adding a bulky 4-phenylpiperazinyl substituent resulted in a complete loss of activity. nih.gov This suggests that steric hindrance and the electronic properties of the substituent at this position play a key role in binding to the enzyme. nih.gov In another context, studies on nitric oxide (NO) production inhibitors showed that 2-amino-4,6-dichloropyrimidine derivatives were highly active, whereas their 2-amino-4,6-dihydroxypyrimidine counterparts were completely devoid of inhibitory activity. nih.gov This highlights the importance of the chloro substituents at the 4 and 6 positions for this specific biological effect. nih.gov
Position 5: Substitution at the C-5 position has also been shown to modulate biological efficacy. rsc.org In the series of 2-amino-4,6-dichloropyrimidines tested for NO inhibition, introducing various substituents at the 5-position led to a range of potencies. nih.gov The most effective derivative was 5-fluoro-2-amino-4,6-dichloropyrimidine, which had an IC₅₀ of 2 µM, while other derivatives showed IC₅₀ values between 9–36 µM. nih.gov This indicates that a small, electronegative substituent at the 5-position can significantly enhance biological activity. nih.gov
Influence of Exocyclic Amino Group Derivatization on Target Selectivity
Derivatization of the exocyclic amino group at the C-2 position has a profound impact on the target selectivity of the pyrimidine scaffold. This was clearly demonstrated in the development of antagonists for adenosine (B11128) receptors. nih.gov A large library of 2-amino-4,6-disubstituted-pyrimidine-5-carbonitriles was synthesized to explore SAR, leading to the identification of highly selective A₁ adenosine receptor (A₁AR) antagonists. nih.gov
A key finding was the prominent role of methylation at the exocyclic amino group in conferring A₁AR selectivity. nih.gov The study systematically compared derivatives with an unsubstituted amino group (-NH₂), a methylamino group (-NHCH₃), and a dimethylamino group (-N(CH₃)₂). The introduction of a single methyl group at this position was found to be a critical determinant for achieving high selectivity for the A₁AR over the A₂AAR. nih.gov This modification, combined with specific aromatic residues at the R4 and R6 positions, allowed for the fine-tuning of the ligand's interaction with the receptor binding pocket, ultimately dictating its selectivity profile. nih.gov
Investigation of Molecular Mechanisms of Biological Action
Understanding the molecular mechanisms of action is essential for the rational design of new therapeutic agents. For 2-aminopyrimidine derivatives, molecular modeling and in silico studies have been instrumental in elucidating their interactions with biological targets.
In the case of β-glucuronidase inhibition, docking simulations were performed to predict the binding modes of the active compounds within the enzyme. nih.govmdpi.com These studies revealed that the most potent inhibitor, compound 24 , fits snugly into the active site. The simulations suggested that the presence of donor or acceptor functionalities is crucial for potent inhibitory activity. mdpi.com For example, the hydrogen atom on the piperazinyl moiety of compound 24 was inferred to be important for its high in vitro inhibitory activity, an interaction that is lost in the inactive phenyl-substituted analogue (compound 25 ). nih.gov
Regarding antiviral action, the mechanism often involves targeting specific viral enzymes or structural proteins. For flavivirus inhibitors, the mechanism is the blockade of the NS3 protease, preventing the polyprotein processing necessary for viral maturation. acs.orgnih.gov For other viruses, the mechanism involves a direct interference with the physical assembly of the viral capsid. nih.govnih.gov In HIV-1, maturation inhibitors can disrupt the function of the capsid protein (CA), leading to the formation of malformed, non-infectious viral particles. biorxiv.org These mechanistic insights, often gained from a combination of biological assays and computational modeling, are vital for optimizing the scaffold for improved potency and selectivity. nih.gov
Advanced Applications and Industrial Relevance in Chemical Research
Building Block in the Synthesis of Complex Heterocyclic Compounds for Pharmaceutical Development
2-Amino-4,6-diiodopyrimidine is a pivotal intermediate in the synthesis of complex heterocyclic structures, many of which are scaffolds for potent pharmaceutical agents. The di-iodinated pyrimidine (B1678525) ring provides two reactive sites that can be functionalized through various chemical transformations, most notably through metal-catalyzed cross-coupling reactions such as the Suzuki or Heck couplings. This allows for the introduction of diverse aryl or other functional groups at the 4- and 6-positions, leading to the construction of elaborate molecular architectures.
A significant area of application is in the design and synthesis of kinase inhibitors, a critical class of anticancer drugs. Fused pyrimidine cores, such as those found in pyrido[2,3-d]pyrimidines, are recognized as privileged scaffolds in kinase inhibitor development, targeting enzymes like Platelet-Derived Growth Factor Receptor (PDGFr) and Fibroblast Growth Factor Receptor (FGFr). mdpi.comrsc.org The synthesis of these fused systems often involves precursors like 2-amino-dihalopyrimidines. For instance, derivatives of 2-amino-4,6-diarylpyrimidine have been synthesized and evaluated as potential inhibitors for the ABL1 kinase, which is implicated in chronic myeloid leukemia. rsc.org Similarly, libraries of 2-amino-4,6-disubstituted-pyrimidine derivatives have been developed as potent and selective antagonists for the A1 adenosine (B11128) receptor (A1AR). nih.govnih.gov
The general synthetic strategy involves the sequential or one-pot reaction of the di-iodinated pyrimidine with various reagents. For example, a three-component reaction involving α-cyanoketones, carboxaldehydes, and guanidines (a related precursor) can yield a library of 2-amino-4,6-disubstituted pyrimidine-5-carbonitriles. nih.gov The reactivity of the iodine atoms is crucial, as they are more readily displaced in substitution reactions compared to their chloro- or bromo-analogs, enabling milder reaction conditions and broader substrate scope.
Table 1: Examples of Pharmaceutical Scaffolds Derived from Aminodihalopyrimidine Precursors
| Precursor Scaffold | Reaction Type | Resulting Heterocycle | Therapeutic Target (Example) |
| 2-Amino-4,6-dihalopyrimidine | Suzuki Coupling | 2-Amino-4,6-diarylpyrimidine | ABL1 Kinase rsc.org |
| 2-Amino-4,6-dihalopyrimidine | Cyclization/Condensation | Pyrido[2,3-d]pyrimidine | eEF-2K, PDGFr, FGFr mdpi.comnih.gov |
| 2-Amino-4,6-dihalopyrimidine | Nucleophilic Substitution | 2,4,6-Trisubstituted Pyrimidines | A1 Adenosine Receptor nih.gov |
| 2-Amino-4,6-dichloropyrimidine (B145751) | Fusion with Amines | Substituted 2-Aminopyrimidines | β-Glucuronidase nih.gov |
Development of Novel Materials with Specific Electronic or Optical Properties
The structural framework of this compound and its derivatives is being explored for the creation of novel materials with tailored electronic and photophysical properties. Organic compounds that exhibit nonlinear optical (NLO) behavior are of great interest for applications in optical communications, signal processing, and data storage. scirp.orgsemnan.ac.ir The NLO properties of organic materials often arise from molecules possessing both an electron donor and an electron acceptor group, connected by a π-conjugated system, which facilitates intramolecular charge transfer. nih.gov
Research on analogous compounds, such as 2-amino-4,6-dimethylpyrimidine (B23340), has shown that they can be co-crystallized with other organic molecules to form materials with significant third-order nonlinear optical susceptibility (χ(3)). semnan.ac.irsemnan.ac.ir For example, single crystals of 2-amino-4,6-dimethylpyrimidium 3,5-dinitrobenzoate (B1224709) dihydrate (2APDBD) have been grown and characterized for their NLO properties. semnan.ac.irsemnan.ac.ir These studies utilize techniques like Z-scan analysis to measure the nonlinear refractive index (n₂) and nonlinear absorption coefficient (β). scirp.orgsemnan.ac.ir
The presence of the amino group (an electron donor) and the pyrimidine ring (an electron-withdrawing system) in this compound provides the basic electronic structure required for NLO activity. The heavy iodine atoms can further influence the electronic properties through the heavy-atom effect and by modifying the crystal packing and intermolecular interactions. Derivatives of 2-amino-pyridine-3-carbonitrile have also been investigated as fluorescent sensors, with their absorption and fluorescence spectra being sensitive to their chemical environment. mdpi.com This suggests that derivatives of this compound could be developed into sensitive fluorescent probes or functional dyes. mdpi.com
Table 2: Photophysical and Nonlinear Optical Properties of Related Aminopyrimidine Materials
| Compound/Material | Property Measured | Value | Significance |
| 2-Amino-4-methylpyridinium 2-chloro 4-nitro benzoate (B1203000) (AMPCNB) | Third-order susceptibility (χ(3)) | 2.942 × 10⁻⁶ esu | Indicates potential for NLO applications scirp.org |
| AMPCNB | Nonlinear refractive index (n₂) | 5.610 × 10⁻⁸ cm²/W | Characterizes the material's optical response scirp.org |
| AMPCNB | Lower cut-off wavelength | 318 nm | Defines the optical transparency window scirp.org |
| 2-Amino-4,6-dimethylpyrimidium 3,5-dinitrobenzoate dihydrate (2APDBD) | Lower cut-off wavelength | 350 nm | Shows a wide transmission window in the visible region semnan.ac.irsemnan.ac.ir |
Applications in Co-crystal Engineering and Solid-State Chemistry
Co-crystal engineering is a powerful strategy in solid-state chemistry and pharmaceutical sciences to modify the physicochemical properties of active pharmaceutical ingredients (APIs) without altering their covalent structure. mdpi.com This is achieved by forming a crystalline solid composed of two or more different neutral molecules held together by non-covalent interactions, primarily hydrogen bonds. nih.gov
The 2-aminopyrimidine (B69317) moiety is an excellent component for co-crystal design due to its capacity for forming robust and predictable hydrogen-bonding networks. The amino group acts as a hydrogen-bond donor, while the pyrimidine ring nitrogens act as acceptors. This allows for the formation of specific supramolecular synthons, such as the R²₂(8) ring motif, when paired with molecules containing carboxylic acid groups. researchgate.net
Studies on related compounds like 2-amino-4,6-dimethoxypyrimidine (B117758) and 2-amino-4,6-dimethylpyrimidine have demonstrated their ability to form co-crystals with various carboxylic acids, including diclofenac (B195802) and thiophene-2-carboxylate. researchgate.net In these structures, the aminopyrimidine cation interacts with the carboxylate anion through a pair of N—H···O hydrogen bonds. researchgate.net These primary interactions are often supported by other forces like π–π stacking, which helps to organize the molecules into extended one-, two-, or three-dimensional architectures. nih.govresearchgate.net The heavy iodine atoms in this compound can also participate in halogen bonding (I···N or I···O), providing an additional, highly directional tool for guiding the self-assembly and construction of complex solid-state networks. nih.gov
Table 3: Supramolecular Synthons in Aminopyrimidine Co-crystals
| Aminopyrimidine Derivative | Co-former | Primary Hydrogen Bond Motif | Resulting Architecture |
| 2-Amino-4,6-dimethoxypyrimidinium | Thiophene-2-carboxylate | R²₂(8) ring (N—H···O) | DDAA array linked by π–π stacking researchgate.net |
| 2-Amino-4,6-dimethylpyrimidine | Diclofenac | N—H···O hydrogen bonds | Stabilized hydrogen-bonded complex |
| 3-(2-Amino-4-methylpyrimidin-6-yl)pyridine | 4-Iodobenzoic acid | Amino-pyrimidinium/carboxylate | Extended 1-D and 2-D networks via halogen bonds nih.gov |
Intermediary Role in the Production of Agrochemicals (e.g., Sulfonylurea Herbicides)
The pyrimidine ring is a core structural element in many important agrochemicals, particularly in the class of sulfonylurea herbicides. These herbicides are known for their high efficacy at low application rates and their favorable environmental profiles. google.com 2-Amino-4,6-disubstituted pyrimidines are crucial intermediates in the synthesis of these compounds. google.comextendabio.com
The synthesis of sulfonylurea herbicides typically involves the coupling of a substituted aminopyrimidine with a sulfonyl isocyanate or a related precursor. oaji.net For example, 2-amino-4,6-dimethoxypyrimidine is a key building block for numerous commercial herbicides, including bensulfuron-methyl, nicosulfuron, and pyrimisulfan (B1243591) (NC-311). google.com Similarly, 2-amino-4,6-dimethylpyrimidine is used to synthesize thiophene (B33073) sulfonylurea herbicides. extendabio.com
While direct documentation for the use of this compound in commercial herbicide synthesis is less common than for its dimethoxy or dimethyl analogs, the underlying chemistry is applicable. The synthesis pathway generally starts with a precursor like 2-amino-4,6-dihydroxypyrimidine (B16511), which is then halogenated to produce a dihalopyrimidine (such as the dichloro- or diiodo- derivative). google.comchemicalbook.com This halogenated intermediate is then reacted with sodium methoxide (B1231860) to yield the dimethoxy version, or it can be used in other coupling reactions. The high reactivity of the C-I bond in this compound makes it a potentially valuable, albeit more expensive, intermediate for the synthesis of complex sulfonylureas where direct C-C or C-N bond formation is desired.
Ligand Design and Coordination Chemistry
The 2-aminopyrimidine scaffold is a versatile ligand in coordination chemistry, capable of binding to metal ions in various modes. mdpi.comwikipedia.org The presence of multiple nitrogen atoms—two in the pyrimidine ring and one in the exocyclic amino group—allows it to function as a monodentate or a bidentate chelating ligand. wikipedia.orgmdpi.com The formation of a stable five-membered chelate ring through coordination of the amino nitrogen and an adjacent ring nitrogen is a common binding mode. wikipedia.org
Research has demonstrated the synthesis and characterization of metal complexes with various 2-aminopyrimidine derivatives. For instance, complexes of Cu(II) and Co(II) have been prepared with ligands like 2-amino-6-methylpyrimidin-4-(1H)-one, where the ligand coordinates to the metal center through a ring nitrogen. mdpi.com In other cases, Schiff bases derived from aminopyrimidines are used to create more complex, polydentate ligands that form stable octahedral or square planar complexes with transition metals like Co(II), Zn(II), and Pd(II). mdpi.comresearchgate.net
The di-iodo functionality of this compound offers further opportunities for ligand design. While the aminopyrimidine core provides the primary coordination sites, the iodine atoms can be used as synthetic handles to build more elaborate ligand structures. For example, a study on the non-aminated parent, 4,6-diiodopyrimidine, showed it could be reacted with di-2-pyridylmethane to synthesize a doubly-tridentate bridging ligand, which then formed dinuclear metal complexes. grafiati.com This demonstrates that the di-iodo-pyrimidine core is stable to the conditions required for ligand synthesis and subsequent metal complexation, opening avenues for creating novel polynuclear complexes and metal-organic frameworks using this compound as the starting point.
Conclusion and Future Research Directions
Synthesis and Transformation Capabilities of 2-Amino-4,6-diiodopyrimidine
The synthesis of this compound is typically achieved through the direct iodination of 2-aminopyrimidine (B69317). This process commonly employs elemental iodine in the presence of an oxidizing agent like hydrogen peroxide or sodium hypochlorite (B82951) to enable electrophilic substitution. The amino group at the 2-position directs the iodine atoms to the 4 and 6 positions of the pyrimidine (B1678525) ring. Careful control of reaction temperature is essential to ensure selective di-iodination and prevent over-iodination or degradation of the compound.
The presence of two iodine atoms makes this compound a versatile building block for further chemical transformations. The iodine atoms can be readily replaced by various functional groups through nucleophilic substitution reactions. Furthermore, the compound can participate in coupling reactions, such as Suzuki or Heck couplings, to create more complex molecular architectures. The amino group itself can also be a site for further reactions, including oxidation to form nitro derivatives.
Potential as a Pharmacological Agent and a Versatile Chemical Synthon
This compound has emerged as a compound of interest in medicinal chemistry due to its potential biological activities. Research has indicated its possible application in the development of antimicrobial and anticancer agents. Specifically, it has been explored for its potential as a kinase inhibitor, which could be valuable in cancer therapy. The mechanism of action in biological systems may involve the interaction of the compound with specific enzymes or receptors, leading to the inhibition of their activity.
Beyond its direct pharmacological potential, this compound serves as a crucial synthon for the creation of more complex heterocyclic compounds. Its di-iodo functionality allows for the introduction of various substituents, enabling the synthesis of a diverse library of pyrimidine derivatives. This versatility is highly valuable in drug discovery, where the systematic modification of a core scaffold is a key strategy for optimizing biological activity.
Unexplored Avenues in Synthetic Methodology and Derivatization
While the fundamental synthesis of this compound is established, there remain unexplored avenues for methodological improvement and derivatization. Future research could focus on developing more efficient and environmentally friendly synthetic protocols, potentially utilizing flow chemistry or novel catalytic systems to enhance reaction control and yield.
The true potential of this compound lies in its derivatization possibilities. The two iodine atoms provide reactive handles for a wide range of chemical modifications. Systematic exploration of nucleophilic aromatic substitution reactions with various nucleophiles could lead to a vast array of novel 4,6-disubstituted-2-aminopyrimidines. Furthermore, the application of modern cross-coupling methodologies that have not yet been extensively applied to this specific scaffold could unlock new chemical space. Investigating the derivatization of the amino group in concert with modifications at the 4 and 6 positions could lead to compounds with highly tailored properties.
Prospects for Rational Drug Design and Material Science Applications
The structural framework of this compound holds significant promise for rational drug design. The pyrimidine core is a well-known privileged scaffold in medicinal chemistry, appearing in numerous approved drugs. By leveraging the reactivity of the di-iodo positions, researchers can design and synthesize focused libraries of compounds aimed at specific biological targets. For instance, the development of selective kinase inhibitors could be advanced by creating derivatives that are computationally modeled to fit into the ATP-binding pocket of target kinases.
In addition to its pharmacological potential, this compound and its derivatives could find applications in material science. The introduction of specific functional groups at the 4 and 6 positions could lead to the creation of novel materials with interesting electronic or optical properties. For example, the incorporation of chromophores or electronically active moieties could result in new fluorescent probes or organic electronic materials. The ability to systematically tune the properties of the molecule through derivatization makes it an attractive platform for the development of functional materials with tailored characteristics.
Q & A
Q. Methodological Answer :
- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for weighing and reactions .
- Spill management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose as halogenated waste .
- Storage : Store in amber glass vials under inert atmosphere (N₂ or Ar) at 2–8°C to prevent photodegradation and hydrolysis .
How can computational methods predict the reactivity and stability of this compound?
Q. Advanced Research Focus :
- Density Functional Theory (DFT) : Calculate electron density maps to identify nucleophilic/electrophilic sites for substitution reactions. Optimize geometries using B3LYP/6-31G(d) basis sets .
- Molecular dynamics (MD) : Simulate solvation effects in common solvents (e.g., DMF) to predict solubility and aggregation behavior.
- Thermodynamic stability : Estimate bond dissociation energies (BDEs) for C–I bonds to assess susceptibility to hydrolysis or radical-mediated degradation .
What experimental strategies are effective for evaluating the environmental impact of this compound?
Q. Advanced Research Focus :
- Ecotoxicology assays : Use Daphnia magna or Vibrio fischeri bioluminescence inhibition tests to quantify acute toxicity (LC₅₀/EC₅₀) .
- Biodegradation studies : Screen microbial consortia (e.g., soil isolates) for deiodination activity under aerobic/anaerobic conditions. Monitor metabolites via LC-MS .
- Soil adsorption experiments : Measure partition coefficients (Kd) using batch equilibrium methods to assess mobility in terrestrial ecosystems .
How can researchers design structure-activity relationship (SAR) studies for this compound derivatives?
Q. Advanced Research Focus :
- Scaffold diversification : Synthesize analogs with varying halogenation patterns (e.g., Br, Cl) or substituents at the 5-position .
- Pharmacophore mapping : Use molecular docking (e.g., AutoDock Vina) to predict binding modes against target proteins (e.g., kinases or DNA repair enzymes).
- Data-driven analysis : Apply multivariate statistics (PCA or PLS regression) to correlate electronic properties (Hammett σ) with bioactivity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
